Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate
Description
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate is an isoxazole derivative characterized by a methyl ester at position 5 and a 2-methoxyethoxy substituent at position 3 of the heterocyclic ring. The 2-methoxyethoxy group in this compound likely enhances solubility and modulates electronic properties compared to bulkier or less polar substituents.
Properties
Molecular Formula |
C8H11NO5 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 3-(2-methoxyethoxy)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-11-3-4-13-7-5-6(14-9-7)8(10)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
SYZVYPBPNVXJLR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NOC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and a nitrile oxide as the dipole . The reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Isoxazole derivatives, including methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate, have been studied for their potential anticancer properties. Research indicates that many isoxazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that certain isoxazoles can inhibit the growth of HeLa (cervical cancer), MCF-7 (breast cancer), and Hep-2 (epiglottis cancer) cells, with varying degrees of effectiveness. The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole ring can enhance their potency against specific cancer types .
Mechanism of Action
The anticancer effects are often linked to the inhibition of specific enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. For example, some isoxazoles have been identified as selective COX-1 inhibitors, providing a promising therapeutic strategy against tumors . Additionally, compounds derived from isoxazole structures have shown potential in targeting pathways involved in tumor growth and metastasis.
Agricultural Applications
Pesticidal Properties
this compound and its analogs have been explored for their pesticidal properties. Research indicates that certain isoxazole derivatives can act as fungicides or insecticides, offering a potential alternative to traditional pesticides. The mode of action typically involves disrupting metabolic processes in pests or pathogens, thereby reducing their viability .
Herbicide Development
In agricultural research, the synthesis of isoxazole derivatives has led to the development of novel herbicides. These compounds can selectively inhibit the growth of weeds while being less harmful to crops. The specificity and efficacy of these compounds make them valuable in sustainable agriculture practices .
Materials Science
Photochromic Materials
Isoxazoles are being investigated for their application in photochromic materials—substances that change color upon exposure to light. This compound's structural characteristics allow it to undergo reversible transformations when subjected to UV light, making it suitable for applications in smart coatings and displays .
Polymer Chemistry
In polymer science, isoxazole-containing monomers are used to create advanced materials with enhanced thermal and mechanical properties. These polymers can be utilized in various applications ranging from electronics to biomedical devices due to their stability and functional versatility .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Vitale et al. (2014) | Anticancer activity | Identified selective COX-1 inhibitors among isoxazoles; significant activity against ovarian cancer cell lines. |
| Shaw et al. (2012) | Cytotoxicity | Synthesized N-phenyl-5-carboxamidyl isoxazoles; demonstrated potent activity against colon cancer cells with IC50 values as low as 2.5 µg/mL. |
| Özkay et al. (2013) | Herbicidal effects | Evaluated isoxazole-(benz)azole derivatives; showed significant cytotoxicity against HT-29 colon carcinoma cells with potential herbicidal applications. |
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Synthetic Flexibility : Compounds like Methyl 3-(allyloxy)isoxazole-5-carboxylate and Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate are synthesized via nucleophilic substitution or cycloaddition, suggesting analogous routes for the target compound .
- Biological Activity: The Boc-protected aminoethoxy derivative () exhibits neurite outgrowth efficacy via σ1 receptor modulation, indicating that ether-linked substituents may enhance bioactivity .
Spectral and Physicochemical Data
NMR Trends :
- Isoxazole Proton (C5-H) : Resonates at δ 6.55–6.75 ppm in CDCl3 for analogs with electron-donating substituents (e.g., Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate would likely show similar shifts due to the methoxyethoxy group) .
- Methyl Ester (COOCH3) : Typically appears as a singlet at δ 3.87–3.95 ppm, consistent across derivatives .
Thermal Stability :
- Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate and tert-butyl analogs exhibit high melting points (>100°C), whereas allyloxy derivatives may show lower thermal stability due to the reactive alkene group .
Biological Activity
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Isoxazole Compounds
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen that exhibit diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects. The isoxazole ring structure is a critical component in the design of many bioactive molecules. This compound is synthesized through various chemical methods, often involving the coupling of isoxazole derivatives with carboxylic acids or their derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Cytotoxicity :
- In a study evaluating the cytotoxic effects of several isoxazole derivatives, this compound demonstrated significant antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity .
- Another investigation reported that isoxazole derivatives generally exhibited moderate to potent antiproliferative activities against hepatocellular carcinoma (Hep3B), cervical adenocarcinoma (HeLa), and melanoma (B16F1) cell lines .
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Flow cytometry analyses have indicated that this compound can induce early apoptosis in cancer cells through caspase activation .
- Structural modifications of the isoxazole ring have been shown to influence its biological activity significantly. For instance, substituents at specific positions on the isoxazole ring can enhance or diminish its potency against particular cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the this compound compound can enhance its biological activity. Key findings include:
- Substituent Effects : Variations in the alkyl or aryl groups attached to the isoxazole ring can lead to significant changes in potency and selectivity against different cancer cell lines.
- Functional Group Influence : The presence of electron-donating or withdrawing groups can alter the electronic properties of the molecule, affecting its interaction with biological targets .
Data Summary
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | Induces apoptosis |
| This compound | HCT116 | 16.0 | Cell cycle arrest |
| Various Isoxazole Derivatives | Hep3B | Variable | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters, followed by functionalization of the isoxazole ring. For example, Wang et al. demonstrated that introducing methoxyethoxy groups requires controlled alkylation of hydroxyl intermediates under inert conditions (e.g., N₂ atmosphere) to minimize side reactions . Key parameters include:
- Temperature : 60–80°C for alkoxylation to avoid decomposition.
- Catalyst : Use of NaH or K₂CO₃ for efficient ether bond formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
A comparative table of yields under varying conditions is recommended:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 70 | 78 |
| K₂CO₃ | THF | 60 | 65 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and 2D-COSY to resolve overlapping signals from the methoxyethoxy and isoxazole moieties. NIST spectral databases highlight characteristic peaks for isoxazole C=O (168–172 ppm in ¹³C NMR) and methoxy groups (3.3–3.7 ppm in ¹H NMR) . X-ray crystallography is definitive for regiochemical confirmation but requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane mixtures.
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (0–6°C) in sealed amber vials with desiccants. Stability studies show decomposition rates increase above 25°C, with ester hydrolysis forming 3-(2-methoxyethoxy)isoxazole-5-carboxylic acid as the primary degradant . Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months.
Advanced Research Questions
Q. How does the methoxyethoxy side chain influence the compound’s pharmacokinetic properties in biological studies?
- Methodological Answer : The side chain enhances solubility (logP reduction by ~0.8 compared to unsubstituted analogs) and bioavailability. MD simulations (AMBER force field) predict increased hydrogen bonding with water molecules, correlating with experimental plasma half-life improvements (e.g., from 1.2 h to 3.5 h in murine models). However, metabolic stability assays using liver microsomes indicate CYP3A4-mediated O-dealkylation as a major clearance pathway .
Q. What strategies resolve contradictions in reported IC₅₀ values for kinase inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- ATP concentration : Higher [ATP] (1 mM vs. 10 µM) reduces apparent inhibition due to competitive binding.
- Enzyme source : Recombinant vs. native kinases may show variability in activation states.
Standardize protocols using TR-FRET-based assays with Z’-factors >0.6 and include positive controls (e.g., staurosporine). Reanalyze conflicting data via Schild regression to account for non-competitive effects .
Q. How can computational modeling guide the design of derivatives with improved selectivity for MAPK pathways?
- Methodological Answer : Perform docking studies (AutoDock Vina) using crystal structures of MAPK14 (PDB: 1KV1) to identify key binding residues (e.g., Lys53, Glu109). QSAR models reveal that electron-withdrawing substituents at the isoxazole 3-position improve selectivity by 2.5-fold. Validate predictions via alanine scanning mutagenesis and SPR binding assays .
Q. What are the best practices for handling conflicting toxicity data in preclinical studies?
- Methodological Answer : Address variability by:
- Dose normalization : Adjust for metabolic differences between species (e.g., allometric scaling).
- Endpoint harmonization : Use OECD guidelines for acute toxicity (LD₅₀) and genotoxicity (Ames test).
Evidence from Safety Data Sheets (SDS) indicates low acute toxicity (LD₅₀ >2000 mg/kg in rats) but potential skin sensitization (EC3 <1% in LLNA assays) . Always cross-reference in vitro cytotoxicity (MTT assay) with in vivo data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
